EHT 1864

Übersicht

Beschreibung

EHT 1864 ist ein niedermolekularer Inhibitor, der spezifisch auf die Rac-Familie der kleinen GTPasen abzielt, die Teil der Rho-Familie der GTPasen sind. Diese Proteine spielen eine entscheidende Rolle in verschiedenen zellulären Prozessen, einschließlich Zellmigration, Zytoskelett-Umlagerung und Zellteilung. This compound hat in der wissenschaftlichen Forschung aufgrund seiner potenziellen therapeutischen Anwendungen, insbesondere bei Krebs und Herz-Kreislauf-Erkrankungen, erhebliche Aufmerksamkeit erlangt .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die Syntheseroute umfasst typischerweise folgende Schritte:

Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch eine Reihe von Kondensations- und Cyclisierungsreaktionen synthetisiert.

Einführung von funktionellen Gruppen: Verschiedene funktionelle Gruppen, wie z. B. Trifluormethyl und Morpholinomethyl, werden durch nukleophile Substitution und andere Reaktionen eingeführt.

Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation und Chromatographie gereinigt, um eine hohe Reinheit zu erzielen

Wissenschaftliche Forschungsanwendungen

EHT 1864 has a wide range of scientific research applications, including:

Cancer Research: This compound has been shown to inhibit cancer cell migration and invasion, making it a potential therapeutic agent for preventing cancer metastasis.

Cardiovascular Research: Studies have demonstrated that this compound can protect against heart failure and improve cardiac function by modulating Rho GTPase signaling.

Neurological Research: This compound has been investigated for its potential to treat neurological disorders by affecting cellular processes regulated by Rho GTPases.

Cell Biology: This compound is used to study the role of Rac GTPases in various cellular processes, such as cell migration and cytoskeletal dynamics.

Wirkmechanismus

Target of Action

EHT 1864 is a small molecule inhibitor that primarily targets the Rac family of small GTPases . The Rac family includes Rac1, Rac1b, Rac2, and Rac3 . These proteins play a crucial role in various cellular processes, including cell proliferation, invasion, and metastasis .

Mode of Action

This compound interacts with its targets by directly binding to them . It possesses high affinity binding to Rac1, Rac1b, Rac2, and Rac3 . This association promotes the loss of bound nucleotide, inhibiting both guanine nucleotide association and Tiam1 Rac guanine nucleotide exchange factor-stimulated exchange factor activity in vitro . As a result, this compound places Rac in an inert and inactive state, preventing its engagement with downstream effectors .

Biochemical Pathways

This compound affects the pathways involving the Rac family of small GTPases . By inhibiting Rac function, this compound specifically blocks Rac1-dependent platelet-derived growth factor-induced lamellipodia formation . This suggests that this compound selectively inhibits Rac downstream signaling .

Pharmacokinetics

It’s known that this compound can inhibit rac function in vivo , suggesting that it has bioavailability in the body

Result of Action

This compound has been shown to block Rac-dependent growth transformation . It potently blocks transformation caused by constitutively activated Rac1, as well as Rac-dependent transformation caused by Tiam1 or Ras . This suggests that this compound has significant molecular and cellular effects, particularly in the context of cancer cells .

Action Environment

It’s known that this compound can function in vivo , indicating that it can act effectively within the complex environment of the body

Biochemische Analyse

Biochemical Properties

EHT 1864 has been found to interact with several biomolecules, including Rac1, Rac1b, Rac2, and Rac3 isoforms . It possesses high affinity binding to these proteins, and this association promotes the loss of bound nucleotide, inhibiting both guanine nucleotide association and Tiam1 Rac guanine nucleotide exchange factor-stimulated exchange factor activity in vitro .

Cellular Effects

This compound has been shown to specifically inhibit Rac1-dependent platelet-derived growth factor-induced lamellipodia formation . It also inhibits estrogen-induced cell proliferation in breast cancer cells and decreases tamoxifen-resistant breast cancer cell growth .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to Rac1 and related isoforms, promoting the loss of bound nucleotide, and inhibiting both guanine nucleotide association and Tiam1 Rac guanine nucleotide exchange factor-stimulated exchange factor activity in vitro . This places Rac in an inert and inactive state, preventing its engagement with downstream effectors .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been shown to potently block transformation caused by constitutively activated Rac1, as well as Rac-dependent transformation caused by Tiam1 or Ras .

Metabolic Pathways

This compound is involved in the metabolic pathways of the Rac family of small GTPases

Transport and Distribution

It is known that this compound can inhibit Rac function in vivo, suggesting that it can be transported into cells and reach its target proteins .

Subcellular Localization

Given its role as an inhibitor of Rac family small GTPases, it is likely that it localizes to the same subcellular compartments as these proteins .

Vorbereitungsmethoden

The synthesis of EHT 1864 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

Functional Group Introduction: Various functional groups, such as trifluoromethyl and morpholinomethyl, are introduced through nucleophilic substitution and other reactions.

Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity

Analyse Chemischer Reaktionen

EHT 1864 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren.

Substitution: Nukleophile und elektrophile Substitutionsreaktionen werden üblicherweise verwendet, um funktionelle Gruppen am this compound-Molekül einzuführen oder zu ersetzen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid sowie verschiedene Nukleophile und Elektrophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

This compound hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, darunter:

Herz-Kreislauf-Forschung: Studien haben gezeigt, dass this compound durch Modulation der Rho-GTPase-Signalisierung vor Herzversagen schützen und die Herzfunktion verbessern kann.

Neurologische Forschung: This compound wurde auf sein Potenzial untersucht, neurologische Erkrankungen zu behandeln, indem es zelluläre Prozesse beeinflusst, die durch Rho-GTPasen reguliert werden.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es spezifisch an Rac1-, Rac1b-, Rac2- und Rac3-Isoformen der Rac-Familie von GTPasen bindet. Diese Bindung fördert den Verlust des gebundenen Nukleotids, wodurch sowohl die Guaninnukleotidassoziation als auch die durch den Tiam1-Rac-Guaninnukleotid-Austauschfaktor stimulierte Austauschfaktoraktivität gehemmt werden. Dadurch wird Rac in einen inerten und inaktiven Zustand versetzt, wodurch seine Interaktion mit nachgeschalteten Effektoren verhindert wird. Diese Hemmung stört Rac-abhängige Signalwege, was zur Unterdrückung von zellulären Prozessen wie Zellmigration und Wachstumstransformation führt .

Vergleich Mit ähnlichen Verbindungen

EHT 1864 ist einzigartig in seiner hohen Spezifität und Potenz zur Hemmung von Rac-GTPasen. Zu ähnlichen Verbindungen gehören:

NSC23766: Ein weiterer Rac-Inhibitor, jedoch mit geringerer Spezifität im Vergleich zu this compound.

AZA1: Ein dualer Inhibitor von Rac1 und Cdc42, der in der Krebsforschung verwendet wird.

CCG-257081: Ein Inhibitor des Rho/MRTF/SRF-Signalwegs, der in der Fibroseforschung verwendet wird

This compound zeichnet sich durch seine hoch affine Bindung an mehrere Rac-Isoformen und seine Fähigkeit aus, Rac-abhängige zelluläre Prozesse effektiv zu hemmen.

Eigenschaften

IUPAC Name |

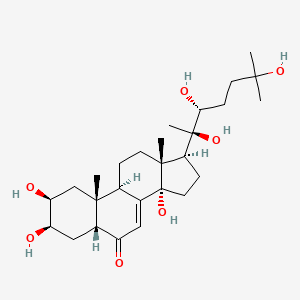

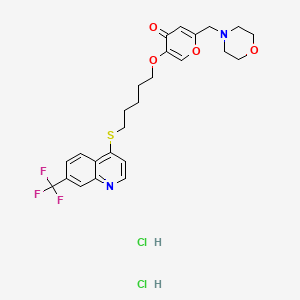

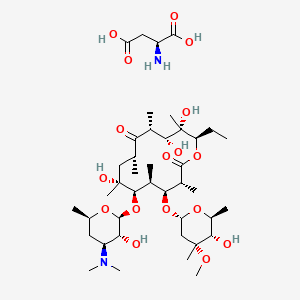

2-(morpholin-4-ylmethyl)-5-[5-[7-(trifluoromethyl)quinolin-4-yl]sulfanylpentoxy]pyran-4-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27F3N2O4S.2ClH/c26-25(27,28)18-4-5-20-21(14-18)29-7-6-24(20)35-13-3-1-2-10-33-23-17-34-19(15-22(23)31)16-30-8-11-32-12-9-30;;/h4-7,14-15,17H,1-3,8-13,16H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSECOAJFCKFQJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=O)C(=CO2)OCCCCCSC3=C4C=CC(=CC4=NC=C3)C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29Cl2F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754240-09-0 | |

| Record name | EHT 1864 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0754240090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(5-(7-(Trifluoromethyl)quinolin-4-ylthio)pentyloxy)-2-(morpholinomethyl)-4H-pyran-4-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of EHT1864 and how does it exert its inhibitory effect?

A1: EHT1864 primarily targets Rac GTPases, a family of signaling proteins involved in various cellular processes like cell growth, movement, and survival. It binds with high affinity to Rac1, Rac1b, Rac2, and Rac3 isoforms. This binding prevents the association of guanine nucleotides (GDP/GTP) with Rac, essentially locking it in an inactive state and preventing downstream signaling. []

Q2: What are the downstream consequences of Rac inhibition by EHT1864?

A2: Rac inhibition by EHT1864 disrupts several cellular processes. In various cell types, it has been shown to:

- Inhibit platelet-derived growth factor-induced lamellipodia formation. []

- Decrease estrogen receptor levels and activity, impacting breast cancer cell proliferation. []

- Suppress mTORC1, AKT, and MEK signaling pathways, contributing to growth inhibition in breast cancer. []

- Reduce amyloid beta (Aβ) production by modulating amyloid precursor protein processing at the level of γ-secretase. [, ]

- Inhibit bronchial smooth muscle contraction induced by G protein-coupled receptor agonists like carbachol and endothelin-1. []

- Impair human platelet activation and downstream signaling in response to glycoprotein VI ligands. []

Q3: Does EHT1864 affect other Rho GTPases besides Rac?

A3: While EHT1864 exhibits high affinity for Rac isoforms, it can also affect other Rho GTPases, albeit with potentially lower affinity. This off-target effect has been observed in mouse platelets, where EHT1864 inhibited both Rac1 and RhoA. [] Researchers should be cautious about potential off-target effects when interpreting experimental results.

Q4: How does EHT1864 affect the actin cytoskeleton?

A4: Rac GTPases are key regulators of the actin cytoskeleton, which is essential for cell shape, movement, and division. By inhibiting Rac, EHT1864 disrupts actin polymerization. This has been observed in various cell types, including human bladder smooth muscle cells [] and acute myeloid leukemia cells. [] This disruption of actin dynamics contributes to the inhibitory effects of EHT1864 on cell motility, spreading, and other Rac-dependent processes.

Q5: What is the molecular formula and weight of EHT1864?

A5: The molecular formula of EHT1864 is C26H31Cl2F3N2O4S, and its molecular weight is 609.5 g/mol.

Q6: What is known about the pharmacokinetics of EHT1864?

A6: Research indicates EHT1864 is present in mouse plasma at effective in vitro concentrations for approximately one hour after intraperitoneal administration. [] Further pharmacokinetic details, such as absorption, distribution, metabolism, and excretion (ADME), require additional investigation.

Q7: What in vitro models have been used to study the effects of EHT1864?

A7: EHT1864 has been studied in various in vitro models, including:

- Cultured human breast cancer cell lines (MCF7, T47D, BT549, BT474, MDA231, MDA436, MDA468, HS578T) to assess growth inhibition and potential for therapeutic targeting. []

- Human pulmonary artery smooth muscle cells to investigate the role of Rac1 in serotonin signaling and its implications for pulmonary arterial hypertension. []

- Cultured human bladder smooth muscle cells to examine the effects of Rac inhibition on proliferation and actin organization. []

Q8: What in vivo models have been used to investigate the therapeutic potential of EHT1864?

A8: Several in vivo studies have explored EHT1864's therapeutic potential. These include:

- Mouse models of breast cancer, where EHT1864 demonstrated suppression of tumor growth, particularly in HER2-positive tumors. []

- Guinea pig models of Alzheimer's disease, where EHT1864 significantly reduced amyloid beta (Aβ) levels in the brain. [, ]

- Mouse models of allergic asthma, where EHT1864 prevented airway hyperresponsiveness and airway smooth muscle cell hyperplasia. []

- Mouse models of diabetic kidney disease, where EHT1864 mitigated renal pathology without affecting plasma aldosterone levels. []

Q9: Have there been any clinical trials involving EHT1864?

A9: No clinical trials specifically involving EHT1864 have been reported in the provided research papers. Further research, including preclinical studies and potential clinical trials, is needed to fully understand its efficacy and safety profile in humans.

Q10: What mechanisms of resistance to EHT1864 have been identified?

A10: One study found that breast cancer cells overexpressing epidermal growth factor receptor (EGFR) showed resistance to EHT1864's growth inhibitory effects. This suggests that EGFR signaling might bypass Rac1 inhibition, potentially through the MAPK pathway. Knocking down EGFR or inhibiting it with Gefitinib resensitized these cells to EHT1864. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol](/img/structure/B1671070.png)

![3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid](/img/structure/B1671071.png)

![4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B1671076.png)